2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid

Description

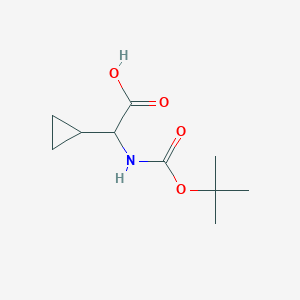

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid (CAS: 54256-41-6) is a chiral compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It features a tert-butoxycarbonyl (BOC)-protected amino group attached to a cyclopropane-substituted acetic acid backbone. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry, where the BOC group serves as a temporary protective moiety for amines during solid-phase synthesis . Its (S)-enantiomer (CAS: 155976-13-9) is explicitly recognized for applications requiring stereochemical precision .

Properties

IUPAC Name |

2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid (CAS Number: 54256-41-6) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H17NO4

- Melting Point : 104-105 °C

- Boiling Point : 484.4 °C at 760 mmHg

- Density : 1.19 g/cm³

The compound has been shown to interact with various enzymes and proteins, influencing cellular processes significantly. Notably, it exhibits anti-inflammatory properties through its interaction with cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response.

| Property | Value |

|---|---|

| Molecular Weight | 201.25 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under standard lab conditions |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits COX-2, leading to reduced production of pro-inflammatory mediators.

- Cell Signaling Modulation : It modulates pathways such as the p53/MDM2 pathway, which is vital for cell cycle regulation and apoptosis.

- Transport and Distribution : The compound interacts with organic cation transporters, facilitating its cellular uptake.

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound using animal models. At lower doses (10 mg/kg), it significantly reduced inflammation markers compared to controls without exhibiting toxicity.

Table 2: Dosage Effects on Inflammation Markers

| Dosage (mg/kg) | Inflammation Marker Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 50 |

| 20 | 30 |

Metabolic Pathways

The compound undergoes biotransformation primarily through cytochrome P450 enzymes. This metabolic pathway is crucial for its pharmacokinetics and overall biological activity.

Transport and Distribution

The distribution of this compound within tissues is mediated by specific transporters. Studies indicate that it primarily localizes in the cytoplasm and nucleus, where it interacts with various biomolecules essential for its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Detailed Comparative Analysis

Steric and Electronic Effects

- Cyclopropyl vs. Difluorocyclobutyl : The cyclopropyl group introduces ring strain and rigidity, favoring conformational restriction in drug candidates. In contrast, the 3,3-difluorocyclobutyl substituent adds electron-withdrawing fluorine atoms, enhancing stability against enzymatic degradation and altering dipole moments .

- Aromatic p-Tolyl Group: The p-tolyl derivative (C₁₄H₁₉NO₄) exhibits increased hydrophobicity, making it suitable for membrane permeability studies. However, its larger size may reduce solubility in aqueous media compared to the cyclopropyl analog .

Physicochemical Properties

- Molecular Weight and Solubility : The cyclopropyl analog (215.25 g/mol) has lower molecular weight than the adamantane-containing derivative (307.38 g/mol), which impacts solubility. Adamantane’s bulkiness significantly reduces aqueous solubility but enhances lipid bilayer penetration .

- Hazards : The cyclopropyl compound carries hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation), common among BOC-protected acids due to their reactive carboxyl groups . Fluorinated analogs may pose additional risks due to fluorine’s reactivity .

Q & A

Q. How is 2-(tert-butoxycarbonylamino)-2-cyclopropylacetic acid synthesized in laboratory settings?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in cyclopropylglycine derivatives. A common method involves reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to neutralize the generated acid. The cyclopropane moiety is introduced either before or after Boc protection, depending on the stability of intermediates .

Q. What purification methods are recommended for isolating high-purity this compound?

Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from polar aprotic solvents like ethanol. For enantiomerically pure samples, preparative chiral HPLC with polysaccharide-based columns is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm), cyclopropane protons (multiplet at ~0.5–1.5 ppm), and carboxylic acid .

- FT-IR : To identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

- Mass spectrometry (HRMS or ESI-MS) : For molecular ion validation (C₁₀H₁₇NO₄, exact mass 215.1158) .

Q. How should researchers handle and store this compound to maintain its stability?

Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen). The Boc group is acid-labile, so avoid exposure to trifluoroacetic acid (TFA) or HCl. Use desiccants to prevent hydrolysis of the carboxylic acid .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated?

Chiral HPLC with columns like Chiralpak IA/IB or Daicel CHIRALCEL® OD-H is standard. Compare retention times with racemic mixtures or use circular dichroism (CD) spectroscopy for optical activity confirmation. X-ray crystallography (via SHELX refinement) can resolve absolute configuration .

Q. What role does the cyclopropane moiety play in the compound’s reactivity in peptide synthesis?

The cyclopropane ring imposes conformational rigidity, which can enhance binding affinity in enzyme inhibitors (e.g., cysteine protease inhibitors) or stabilize transition states in catalytic reactions. Its strain energy may also influence reaction kinetics in coupling reactions .

Q. How to address discrepancies in reported solubility or stability data for this compound?

Systematically test solubility in DMSO, DMF, and aqueous buffers (pH 2–12) under controlled temperatures. Use differential scanning calorimetry (DSC) to assess thermal stability. Conflicting data may arise from polymorphic forms or residual solvents, which can be clarified via X-ray powder diffraction (XRPD) .

Q. What collaborative methodologies integrate synthesis and computational modeling for studying this compound?

- Synthesis : Optimize Boc protection using density functional theory (DFT) to predict reaction pathways.

- Applications : Molecular docking (AutoDock Vina) to evaluate interactions with biological targets like proteases.

- Characterization : Pair NMR data with computational NMR shift predictors (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.